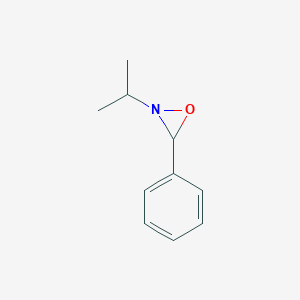
Oxaziridine, 2-(1-methylethyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxaziridine, 2-(1-methylethyl)-3-phenyl- is a heterocyclic organic compound characterized by a three-membered ring containing one oxygen and one nitrogen atom. This compound is known for its unique reactivity and stability, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxaziridine, 2-(1-methylethyl)-3-phenyl- typically involves the reaction of an imine with a peracid. One common method is the reaction of N-alkylideneamines with peracids under mild conditions. The reaction proceeds through the formation of an intermediate aziridine, which is subsequently oxidized to form the oxaziridine ring .
Industrial Production Methods
Industrial production of Oxaziridine, 2-(1-methylethyl)-3-phenyl- often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Oxaziridine, 2-(1-methylethyl)-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaziridinium ions, which are highly reactive intermediates.
Reduction: Reduction of oxaziridines can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxaziridinium ions
Reduction: Amines
Substitution: Various substituted oxaziridines depending on the nucleophile used.
Applications De Recherche Scientifique
Oxaziridine, 2-(1-methylethyl)-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological oxidation processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug molecules.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of Oxaziridine, 2-(1-methylethyl)-3-phenyl- involves the formation of highly reactive intermediates, such as oxaziridinium ions, during its chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the transformation of substrates. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Similar to oxaziridines but lack the oxygen atom in the ring.
Azetidines: Four-membered ring compounds with nitrogen, known for their stability and reactivity.
Epoxides: Three-membered ring compounds with an oxygen atom, used in various chemical reactions.
Uniqueness
Oxaziridine, 2-(1-methylethyl)-3-phenyl- is unique due to its combination of nitrogen and oxygen in a three-membered ring, which imparts distinct reactivity and stability compared to other similar compounds. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
7731-32-0 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
3-phenyl-2-propan-2-yloxaziridine |
InChI |
InChI=1S/C10H13NO/c1-8(2)11-10(12-11)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
Clé InChI |
HCTSUGLRVVDIAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![40-(1,3-benzoxazol-2-yl)-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2,6(15),8,10,12,16,18,20,22,25,27,29,31,33,38,40,42-octadecaene-4,7,14,24,35,37-hexone](/img/structure/B13800744.png)
![(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
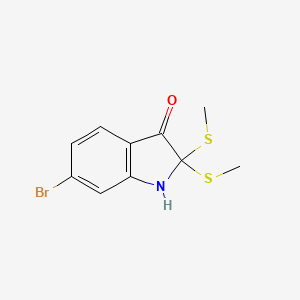
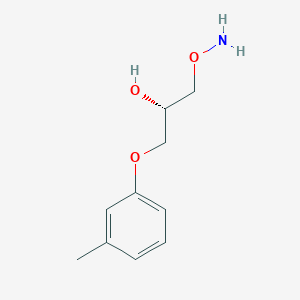
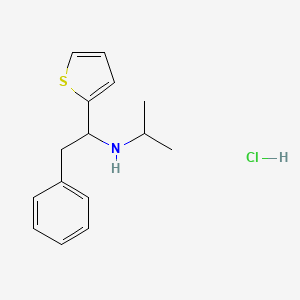

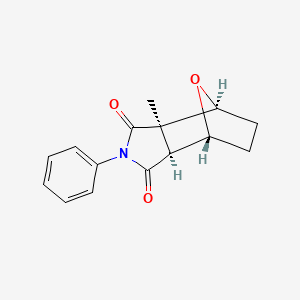
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)
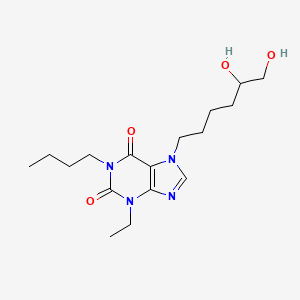

![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)

